molecular formula C20H16FN7OS B1191781 INCB054329

INCB054329

Numéro de catalogue B1191781
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

INCB054329 is a potent and selective BET protein inhibitor that targets BD1 and BD2 of BRD2, BRD3 and BRD4. In a panel of colon cancer cell lines, more than 50% are sensitive to INCB054329 treatment with IC50 values below 500 nM in cell proliferation assays. INCB054329 down-regulated c-Myc expression, and induced cell cycle arrest and apoptosis in sensitive colon cancer cell lines. Moreover, INCB54329 was efficacious in the RKO colon cancer xenograft model. INCB054329 as a single agent or in combination with other targeted therapies is potential useful for the treatment of colon cancer.

Applications De Recherche Scientifique

1. Application in Myeloma Cells

INCB054329, a Bromodomain and Extraterminal Domain (BET) inhibitor, has shown potential in treating multiple myeloma. It diminishes the expression of crucial oncogenes like FGFR3 and NSD2/MMSET/WHSC1, particularly in t(4;14)-rearranged cell lines. Its suppressive effect on FGFR3 sensitizes certain myeloma cells to fibroblast growth factor receptor inhibitors. Moreover, INCB054329 disrupts interleukin-6 Janus kinase–signal transducers and activators of transcription (JAK–STAT) signaling, leading to reduced IL6 receptor levels and diminished STAT3 signaling. This property suggests that combining INCB054329 with JAK inhibitors could further inhibit myeloma cell growth and potentiate tumor growth inhibition in vivo, even in myeloma models not inherently sensitive to JAK inhibition alone (Stubbs et al., 2018).

2. Efficacy in Advanced Malignancies

INCB054329 has been studied in first-in-human phase 1/2 trials for advanced malignancies. It demonstrated a shorter terminal elimination half-life and higher interpatient variability in oral clearance compared to another BET inhibitor, INCB057643. Treatment-related adverse events were similar to those observed with INCB057643. The results indicated that INCB054329 exhibited a distinct pharmacokinetic and pharmacodynamic profile, which necessitates further research to optimize therapeutic strategies and patient selection (Falchook et al., 2019).

3. Inhibition of BET Proteins in Lymphoma Models

INCB054329 has shown encouraging preclinical activity in various hematologic malignancies. It effectively inhibits the in vitro growth of B cell malignancies, including Hodgkin and non-Hodgkin lymphoma, by inducing cell cycle arrest and apoptosis. Moreover, INCB054329 has demonstrated in vivo efficacy in models of diffuse large B-cell lymphoma (DLBCL) and synergizes with other agents like bendamustine and PI3Kδ inhibitors. These findings support the clinical investigation of INCB054329, both as monotherapy and in combination with other treatments, in B cell lymphoma, particularly high-risk double-hit lymphoma (Stubbs et al., 2016).

4. Combination Therapies in Colorectal Cancer Models

INCB054329 has demonstrated efficacy as a single agent and in combination with targeted therapies in colorectal cancer models. It induced cell cycle arrest and apoptosis in sensitive colon cancer cell lines by down-regulating c-Myc expression. Combinations of INCB054329 with MEK inhibitors have shown synergy in inhibiting c-Myc protein expression and the MEK/ERK signaling pathway. These findings suggest that INCB054329 could be utilized as a single agent or in combination with other targeted therapies for treating colon cancer (Liu et al., 2015).

Propriétés

Formule moléculaire

C20H16FN7OS

Apparence

Solid powder

Synonymes

INCB054329;  INCB-054329;  INCB 054329.; none

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.